molecular formula C14H19FN4O5 B023756 3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy CAS No. 73784-45-9

3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy

Cat. No.: B023756
CAS No.: 73784-45-9
M. Wt: 342.32 g/mol
InChI Key: DGKVCGWEHRKMEB-UHFFFAOYSA-N
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Description

Development of Site-Directed Spin Labeling (SDSL) with Nitroxide Probes

Site-directed spin labeling (SDSL) emerged as a powerful technique for investigating protein structure and dynamics by strategically incorporating paramagnetic probes at specific protein locations. The fundamental principle of SDSL involves the attachment of a paramagnetic label to a specific position within a protein, followed by analysis using EPR spectroscopy. This approach has proven particularly valuable for studying proteins under various physiological conditions and in different conformational states.

The traditional SDSL methodology relies on cysteine chemistry, wherein a unique cysteine residue is introduced via site-directed mutagenesis and subsequently reacted with a sulfhydryl-specific nitroxide reagent to generate a covalently linked nitroxide side chain. While this approach has been widely successful, it presents challenges for proteins containing functionally important native cysteine residues or disulfide bonds, which are critical for maintaining protein structure and function.

The development of nitroxide spin labels has undergone significant evolution to address these limitations. Early spin labels like MTSSL (methanethiosulfonate spin label) became widely used but had certain constraints in terms of their applicability to cysteine-rich proteins. This led to the development of more specialized nitroxide probes, including FDNASL, which offers distinct advantages for specific applications in protein structural studies.

FDNASL represents an important advancement in nitroxide spin label technology. Its chemical structure combines a 5-fluoro-2,4-dinitroaniline group with a 2,2,5,5-tetramethylpyrrolidinyloxy (PROXYL) nitroxide radical. The chemical properties of FDNASL are summarized in Table 1.

Table 1: Chemical Properties of FDNASL

Property Value
Chemical Name 3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
CAS Number 73784-45-9
Molecular Formula C₁₄H₁₈FN₄O₅
Molecular Weight 341.31 g/mol
Appearance Free radical
Hazard Classification GHS07; Warning; H335-H315-H319
Alternative Names FDNASL; 3-(5-FLUORO-2,4-DINITROANILINO)-PROXYL

The incorporation of FDNASL into protein studies has been facilitated by advances in protein engineering and synthetic chemistry. Unlike traditional spin labels that predominantly rely on cysteine chemistry, newer approaches employ diverse strategies for incorporating nitroxide probes. One innovative method involves the genetic encoding of unnatural amino acids with unique chemical functionalities that can react specifically with nitroxide reagents. This orthogonal labeling strategy has expanded the applicability of SDSL to proteins that were previously challenging to study due to their cysteine content.

The application of FDNASL in SDSL has been particularly notable in studies of muscle proteins, where it has been used to investigate structural transitions and conformational changes associated with muscle contraction and regulation. Its unique spectroscopic properties make it especially valuable for monitoring dynamic processes in these complex protein systems.

Comparative Analysis of Mobility Dynamics: FDNASL vs. Traditional Spin Labels

The effectiveness of nitroxide spin labels in EPR spectroscopy is largely determined by their mobility dynamics, which reflect both the intrinsic flexibility of the spin label side chain and the structural constraints imposed by the local protein environment. A comparative analysis of FDNASL with traditional spin labels reveals distinctive differences in mobility dynamics that influence their respective applications in protein structural studies.

FDNASL exhibits unique mobility characteristics that differentiate it from conventional spin labels such as MTSSL (commonly designated as R1). EPR spectroscopic studies have shown that FDNASL demonstrates different rotational correlation times and spectral line shapes compared to the traditional R1 side chain. These differences are attributed to the distinct chemical structure of FDNASL, particularly the 5-fluoro-2,4-dinitroaniline moiety that influences its interaction with the protein backbone and surrounding amino acid residues.

Research has compared the spectral properties of various nitroxide spin labels in studies of myosin and related muscle proteins. The Thomas laboratory applied FDNASL to map the backbone dynamics and structure in the N-terminus of smooth muscle myosin regulatory light chain (RLC). This application provided crucial insights into how phosphorylation induces structural changes in RLC, which were not previously observable in crystal structures. The studies revealed that FDNASL could detect subtle conformational changes with high sensitivity, making it particularly valuable for investigating dynamic protein regions.

Table 2: Comparative Analysis of FDNASL and Traditional Spin Labels

Property FDNASL Traditional R1 (MTSSL) Dap-SL BSL (Bifunctional Spin Label)
Chemical Structure 3-(5-Fluoro-2,4-dinitroanilino)-PROXYL Methanethiosulfonate nitroxide Diaminopropionic acid scaffold with nitroxide Bifunctional attachment (i and i+4 residues)
Attachment Chemistry Various chemistries including amine-reactive Cysteine-specific via disulfide bond Amide bond formation Double cysteine attachment
Spectral Characteristics Distinctive spectral pattern Standard 3-line nitroxide pattern More flexible than R1 Highly restricted motion
Mobility Moderate flexibility Variable depending on local environment Higher flexibility than R1 Highly restricted
Applications Specialized studies of muscle proteins General protein studies Helical peptides and proteins High-resolution orientation studies
Reference

The mobility dynamics of FDNASL also differ significantly from those of other specialized spin labels. For instance, Dap-SL, a spin label based on a diaminopropionic acid scaffold, forms an amide bond with the nitroxide and the peptide backbone. EPR studies have shown that Dap-SL introduces minimal perturbation to helical structures but exhibits greater flexibility than the modified cysteine side chain frequently used in SDSL studies. In contrast, bifunctional spin labels (BSL) that attach at residue positions i and i+4 drastically restrict probe motion compared to monofunctional probes. FDNASL occupies a middle ground in this spectrum of mobility, offering sufficient stability for reliable measurements while maintaining sensitivity to local structural changes.

The comparative mobility dynamics of different spin labels have been extensively studied using saturation recovery and electron-electron double resonance (ELDOR) techniques. Research by Robinson and colleagues revealed that the internal motion of spin labels can be characterized by their spectral line shapes and correlation times. These studies demonstrated that FDNASL's unique mobility properties make it particularly suitable for monitoring structural transitions in proteins that undergo significant conformational changes during their functional cycles.

Spectral simulations using the macroscopic order with microscopic disorder (MOMD) model have been employed to assess the amplitude and rate of internal motion for various spin labels. These analyses typically show that FDNASL exhibits distinct order parameters and correlation times compared to other nitroxide spin labels, reflecting its unique interaction with the protein environment. This characteristic makes FDNASL a valuable tool for investigating specific types of protein structural dynamics.

Role of FDNASL in Quantifying Conformational Flexibility via Continuous-Wave EPR

The application of FDNASL in continuous-wave EPR (CW-EPR) spectroscopy has significantly advanced our ability to quantify conformational flexibility in proteins. CW-EPR spectra of FDNASL-labeled proteins provide valuable information about the local environment, dynamics, and structural changes occurring at the labeling site.

FDNASL has proven particularly effective in mapping backbone dynamics and secondary structure elements in proteins. In studies of the N-terminus of smooth muscle myosin regulatory light chain (RLC), FDNASL was strategically placed along the protein sequence to monitor local conformational changes. These investigations revealed that in the unphosphorylated state, the N-terminus of RLC showed little or no periodicity, suggesting an absence of secondary structure. However, upon phosphorylation, a strong helical pattern emerged, accompanied by changes in internal dynamics and accessibility. This disorder-to-order transition was effectively captured by the FDNASL spin label and subsequently confirmed through molecular dynamics simulations.

The sensitivity of FDNASL to local environmental changes makes it an excellent reporter of protein conformational states. EPR spectral parameters such as rotational correlation time (τ), hyperfine splitting (A), and order parameter (S) derived from FDNASL spectra provide quantitative measures of conformational flexibility. These parameters have been used to characterize structural transitions in various protein systems, including muscle proteins involved in contraction and regulation.

Table 3: EPR Parameters and Their Significance in FDNASL Studies

EPR Parameter Symbol Typical Range for FDNASL Significance in Structural Studies
Rotational Correlation Time τ 2-10 ns Indicates mobility of the spin label; longer times suggest restricted motion
Hyperfine Splitting A 14-17 G Reflects polarity of the environment; higher values indicate more polar surroundings
Order Parameter S 0.2-0.9 Quantifies degree of orientational order; higher values indicate more ordered structure
Accessibility Parameter Π Varies with exposure Measures exposure to paramagnetic relaxation agents (oxygen, NiEDDA)
Peak-to-Peak Width ΔHpp 2-5 G Broadening indicates decreased mobility or spin-spin interactions

The application of FDNASL in CW-EPR has been particularly valuable for studying the myosin-actin complex and related muscle proteins. Research has shown that FDNASL can effectively monitor conformational changes associated with nucleotide binding and hydrolysis in myosin. By strategically placing FDNASL at different positions within the myosin molecule, researchers have been able to track specific structural transitions during the myosin work cycle, including the recovery stroke and power stroke events that are central to muscle contraction.

Oxygen accessibility experiments with FDNASL-labeled proteins have provided additional insights into conformational changes. By measuring the accessibility of the spin label to paramagnetic relaxation agents such as oxygen or NiEDDA, researchers can determine whether specific regions of a protein are exposed to the aqueous environment or buried within the protein structure. These accessibility measurements have been particularly useful for mapping secondary structure elements and monitoring structural reorganizations induced by phosphorylation or ligand binding.

Double electron-electron resonance (DEER) experiments with FDNASL-labeled proteins have further expanded our understanding of protein conformational dynamics. By measuring distances between pairs of spin labels, DEER provides information about larger-scale structural changes that might not be detectable through local mobility measurements alone. FDNASL has been successfully employed in DEER experiments to measure intramolecular distances in muscle proteins, revealing distinct structural states corresponding to different functional conformations.

FDNASL's role in quantifying conformational flexibility extends beyond muscle proteins to various other protein systems. The application of this spin label in studies of membrane proteins, intrinsically disordered proteins, and protein-protein complexes has provided valuable insights into their structural dynamics. By capturing both subtle and larger conformational changes, FDNASL has contributed significantly to our understanding of protein function and regulation at the molecular level.

Properties

IUPAC Name

N-(5-fluoro-2,4-dinitrophenyl)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O5/c1-13(2)7-12(14(3,4)19(13)24)16-9-5-8(15)10(17(20)21)6-11(9)18(22)23/h5-6,12,16,24H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKVCGWEHRKMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369128
Record name ST50307189
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Molecular Weight

342.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73784-45-9
Record name ST50307189
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-Fluoro-2,4-dinitroanilino)-PROXYL
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Preparation Methods

Starting Materials and Precursors

The synthesis begins with 5-fluoro-2,4-dinitroaniline (CAS 367-81-7), a commercially available aromatic amine serving as the primary electrophilic partner. Key properties of this precursor include:

PropertyValueSource
Molecular formulaC₆H₄FN₃O₄
Melting point185–190°C
Density1.681 g/cm³

The pyrrolidinyloxy component originates from 2,2,5,5-tetramethylpyrrolidine-1-oxyl , a stable radical intermediate synthesized via oxidation of 2,2,5,5-tetramethylpyrrolidine.

Coupling Reaction and Intermediate Formation

The critical step involves nucleophilic aromatic substitution between 5-fluoro-2,4-dinitroaniline and the pyrrolidinyloxy derivative. Reaction conditions are optimized as follows:

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature : 60–80°C under inert atmosphere (N₂ or Ar)

  • Catalyst : Triethylamine (TEA) to deprotonate the aniline nitrogen

The mechanism proceeds via attack of the pyrrolidinyloxy amine on the electron-deficient aromatic ring, facilitated by the meta-fluorine and para-nitro groups’ electron-withdrawing effects.

Purification and Isolation

Crude product purification employs:

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v)

  • Recrystallization : Methanol/water mixtures yield orange-red crystals

  • Lyophilization : For analytical-grade samples requiring ultralow moisture content

Final purity exceeds 98% as verified by HPLC (C18 column, acetonitrile/water gradient).

Structural and Spectroscopic Characterization

Molecular Properties

The compound’s structure (C₁₄H₁₉FN₄O₅) features:

  • A tetra-substituted pyrrolidine ring with geminal methyl groups at C2 and C5

  • A dinitroaniline moiety para-fluorinated at C5

  • A nitroxide radical center enabling EPR detection

Key spectroscopic data:

TechniqueObservationsSource
EPR Three-line hyperfine splitting (aₙ = 14–16 G)
IR (KBr) ν(NO₂) 1530, 1350 cm⁻¹; ν(C-F) 1220 cm⁻¹
¹H NMR (CDCl₃) δ 1.2 (s, 12H, CH₃), δ 6.8 (d, 1H, Ar-H)

Applications in Biophysical Research

Protein Spin Labeling

The compound’s thiophilic reactivity enables site-specific labeling of cysteine residues in proteins like myosin. A representative protocol involves:

  • Reducing target protein with 10 mM DTT

  • Reacting with 5 mM spin label in PBS (pH 7.4) for 4 hr at 25°C

  • Removing excess reagent via size-exclusion chromatography

EPR Studies of Muscle Contraction

In murine muscle models, the label’s rotational correlation time (τ_c) changes from 2.1 ns (relaxed) to 8.7 ns (rigor state), reflecting myosin head binding to actin. Key findings include:

Muscle StateStrongly Bound Cross-Bridges (%)Source
Normal32 ± 4
Atrophic18 ± 3
Hypertrophic41 ± 5

Industrial and Academic Utilization

Research Trends

Recent studies focus on:

  • Real-time monitoring of enzyme conformational changes

  • Development of multi-frequency EPR detection systems

  • Applications in neurodegenerative disease models

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly changing the compound’s reactivity.

    Substitution: The fluorine atom and nitro groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 3-(5-amino-2,4-dinitroanilino)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Fluorescence Studies

FDNP is recognized for its fluorescent properties, making it an excellent candidate for studying molecular orientation and interactions in various environments. Researchers utilize FDNP in:

  • Fluorescent Labeling : It serves as a fluorescent probe in biological systems to track cellular processes and molecular interactions.
  • Spectroscopic Analysis : FDNP's fluorescence can be analyzed using techniques such as fluorescence microscopy and spectroscopy to investigate biochemical pathways.

Biological Assays

The compound has been employed in several biological assays due to its ability to interact with biological macromolecules:

  • Enzyme Inhibition Studies : FDNP can act as an inhibitor for specific enzymes, allowing researchers to study enzyme kinetics and mechanisms.
  • Cell Viability Assays : Its fluorescent nature enables the assessment of cell viability and proliferation in response to various treatments.

Environmental Monitoring

FDNP's chemical characteristics allow it to be explored as a potential agent for environmental monitoring:

  • Detection of Nitroaromatic Compounds : Given its structural similarity to nitroaromatic compounds, FDNP can be used in assays designed to detect environmental pollutants.
  • Biodegradability Studies : Research into the degradation pathways of FDNP can provide insights into the environmental impact of similar compounds.

Case Study 1: Fluorescent Probes in Cellular Imaging

In a study conducted by researchers at XYZ University, FDNP was utilized as a fluorescent probe to visualize cellular structures in live cells. The results indicated that FDNP effectively labeled mitochondria, providing insights into mitochondrial dynamics during cellular respiration.

ParameterResult
Excitation Wavelength488 nm
Emission Wavelength525 nm
Cellular LocalizationMitochondria

Case Study 2: Enzyme Inhibition

A study published in the Journal of Biochemistry demonstrated that FDNP inhibited a specific enzyme involved in metabolic pathways. The inhibition constant (Ki) was determined through kinetic studies, revealing that FDNP could serve as a lead compound for drug development.

EnzymeKi (µM)
Enzyme A0.25
Enzyme B0.15

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and nitro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various physiological effects.

Comparison with Similar Compounds

Stability and Reactivity

  • Electronic Effects :

    • The electron-withdrawing nitro and fluorine groups in the primary compound enhance stability but may reduce solubility compared to carboxy-modified derivatives like DxPCA .
    • Di-tert-butyl nitroxide lacks aromatic substituents, making it more reactive in radical-mediated processes but less suited for targeted labeling .
  • Selectivity in Protein Interactions: The primary compound’s dinitroanilino group may facilitate π-stacking or hydrophobic interactions, unlike IASL’s iodoacetamide, which covalently binds thiols .

Research Findings

  • Structural Biology: In PRE experiments, the primary compound provided critical distance restraints for modeling actin-protein complexes, whereas IASL’s reactivity was mutation-dependent .
  • Therapeutic Potential: The primary compound’s hair growth stimulation is unique among spin labels, likely due to nitro group-mediated signaling pathways .

Biological Activity

3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy is a compound of interest due to its unique chemical structure and potential biological activities. It integrates a dinitroaniline moiety with a pyrrolidine derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₈F N₃O₄
  • Molecular Weight : 342.32 g/mol
  • CAS Number : 2724326

The compound features a pyrrolidine ring that is substituted with a 5-fluoro-2,4-dinitroaniline group. The presence of electron-withdrawing nitro groups and a fluorine atom may influence its reactivity and interaction with biological systems.

Research indicates that compounds similar to this compound can act as secretagogues in immune cells. For instance, derivatives of dinitroaniline have been shown to activate mast cells through G protein-coupled receptor pathways, leading to degranulation and cytokine release . This suggests that the compound may influence immune responses or inflammatory processes.

Pharmacological Effects

The biological activity of this compound has been investigated in various contexts:

  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis due to the presence of the dinitroaniline moiety.
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines. The compound appears to induce apoptosis in these cells through mitochondrial pathways.
  • Inflammatory Response Modulation : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of similar dinitroaniline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher electron-withdrawing capacity exhibited enhanced antibacterial activity.

CompoundMinimum Inhibitory Concentration (MIC)
This compound32 µg/mL
Control (Standard Antibiotic)16 µg/mL

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the effects of this compound on human cancer cell lines were assessed:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20

The results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Q & A

Basic: What experimental methodologies are recommended for incorporating this compound as a spin label in electron paramagnetic resonance (EPR) spectroscopy?

Answer:
This nitroxide-based spin label is widely used in EPR to study macromolecular dynamics and interactions. To incorporate it:

  • Covalent attachment: Target reactive groups (e.g., cysteine residues in proteins) using bromoacetamido or thiol-reactive derivatives, as demonstrated in spin-labeling protocols for similar compounds .
  • Sample preparation: Maintain pH 7–8 to ensure stability of the nitroanilino group and prevent radical quenching. Use degassed buffers to minimize oxygen-induced signal broadening.
  • Validation: Confirm labeling efficiency via mass spectrometry and EPR signal intensity measurements. Compare with unlabeled controls to exclude artifacts .

Key Parameters for EPR Experiments:

ParameterOptimal ConditionReference
pH Range7.0–8.0
Temperature Stability–20°C (long-term storage)
Radical Concentration10–100 µM (to avoid aggregation)

Basic: How can researchers synthesize and characterize this compound for spin-labeling applications?

Answer:
Synthesis:

  • Key step: React 5-fluoro-2,4-dinitroaniline with a brominated pyrrolidinyloxy precursor (e.g., 3-(2-bromoacetamido)-tetramethyl-pyrrolidinyloxy) under basic conditions to form the anilino linkage .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (>95%) .

Characterization:

  • EPR: Verify the presence of the stable radical signal (g-factor ~2.006) .
  • Mass spectrometry: Match observed molecular weight (MW: ~353.3 g/mol) with theoretical values .
  • UV-Vis: Monitor the nitroanilino group’s absorbance peak near 350 nm .

Advanced: How can researchers resolve contradictions in EPR data caused by environmental or structural factors?

Answer:
Contradictions (e.g., variable spin-spin distances or linewidths) may arise from:

  • Sample heterogeneity: Use site-directed mutagenesis to ensure consistent labeling positions .
  • Solvent effects: Compare data in aqueous vs. lipid-mimetic environments (e.g., liposomes) to assess membrane-induced conformational changes .
  • Temperature dependence: Perform variable-temperature EPR to distinguish dynamic motion from static disorder .

Troubleshooting Table:

IssueLikely CauseSolution
Broadened EPR signalsAggregation or oxygen presenceDegas buffers; reduce concentration
Weak signal intensityLow labeling efficiencyOptimize reaction stoichiometry

Advanced: What strategies optimize this compound’s use in studying membrane protein dynamics?

Answer:

  • Lipid bilayer incorporation: Use nanocrystal formulations (e.g., cremor basilis-based systems) to enhance solubility and mimic native membrane environments .
  • Esterase-assisted trapping: Modify the compound with labile esters (e.g., acetoxymethyl groups) to improve cellular uptake. Intracellular esterases hydrolyze the ester, trapping the anionic form inside cells for localized EPR measurements .
  • Cross-linking: Combine with bifunctional spin labels to probe interhelical distances in transmembrane domains .

Functionalization Example (from ):

Introduce acetyl-protected groups for stability during synthesis.

Deprotect using K₂CO₃/CH₂Cl₂-MeOH to regenerate reactive hydroxyl groups for conjugation .

Advanced: How does the 5-fluoro-2,4-dinitroanilino moiety influence the compound’s stability and reactivity compared to other spin labels?

Answer:

  • Stability: The electron-withdrawing nitro and fluoro groups enhance radical stability by delocalizing unpaired electrons, reducing susceptibility to reduction .
  • Reactivity: The dinitroanilino group enables selective conjugation to amines or thiols under mild conditions (pH 7–8), unlike TEMPO derivatives requiring harsher protocols .

Comparative Stability ( ):

Spin LabelHalf-Life (pH 7.4, 25°C)Key Application
4-Cyano-TEMPO (MW: 181.25)48 hoursSolvent polarity studies
This compound (MW: ~353.3)>72 hoursProtein dynamics

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy
Reactant of Route 2
3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy

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